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molecular formula C6H8OS B1338085 (3-Methylthiophen-2-yl)methanol CAS No. 63826-56-2

(3-Methylthiophen-2-yl)methanol

Cat. No. B1338085
M. Wt: 128.19 g/mol
InChI Key: UAQJEIWAMCLVTE-UHFFFAOYSA-N
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Patent
US04256878

Procedure details

2-Hydroxymethyl-3-methyl-thiophene (4.5 g.) was dissolved in 90 ml. of acetonitrile and 12.3 g. of triphenylphosphonium bromide were added. The reaction mixture was heated to 70° C. for 3 hours. After cooling the resulting precipitate was filtered off, washed with benzene and dried at 80° C. under high vacuum. The resulting (3-methyl-2-thenyl)triphenylphosphonium bromide has a m.p. 266°-269° C.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]1[S:4][CH:5]=[CH:6][C:7]=1[CH3:8].[Br-:9].[C:10]1([PH+:16]([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>C(#N)C>[Br-:9].[CH3:8][C:7]1[CH:6]=[CH:5][S:4][C:3]=1[CH2:2][P+:16]([C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1)([C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)[C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
OCC=1SC=CC1C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].C1(=CC=CC=C1)[PH+](C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the resulting precipitate
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with benzene
CUSTOM
Type
CUSTOM
Details
dried at 80° C. under high vacuum

Outcomes

Product
Name
Type
Smiles
[Br-].CC1=C(SC=C1)C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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